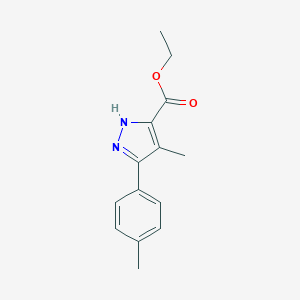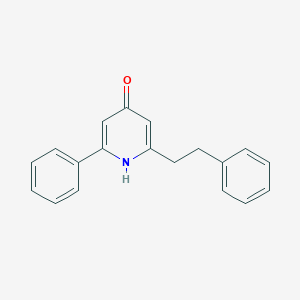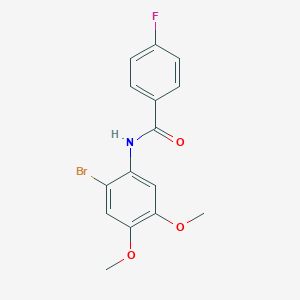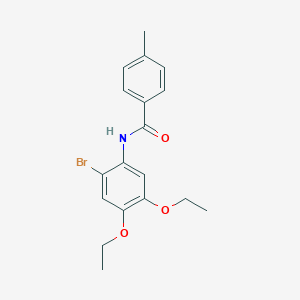![molecular formula C18H20N2O2 B493842 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole](/img/structure/B493842.png)
1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The specific structure of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole includes a benzimidazole core with a 2-(4-isopropoxyphenoxy)ethyl substituent, which imparts unique chemical and biological properties to the molecule.
準備方法
The synthesis of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropoxyphenol and 2-bromoethylamine hydrobromide.
Formation of Intermediate: 4-Isopropoxyphenol is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form 2-(4-isopropoxyphenoxy)ethylamine.
Cyclization: The intermediate 2-(4-isopropoxyphenoxy)ethylamine is then cyclized with o-phenylenediamine under acidic conditions to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity, or interfere with cell division processes, resulting in anticancer effects.
類似化合物との比較
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with a methoxy group instead of an isopropoxy group.
1-[2-(4-Ethoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-[2-(4-Propoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with a propoxy group instead of an isopropoxy group.
The uniqueness of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole lies in its specific substituent, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4g/mol |
IUPAC名 |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)22-16-9-7-15(8-10-16)21-12-11-20-13-19-17-5-3-4-6-18(17)20/h3-10,13-14H,11-12H2,1-2H3 |
InChIキー |
UOCQSICZBYPFEX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


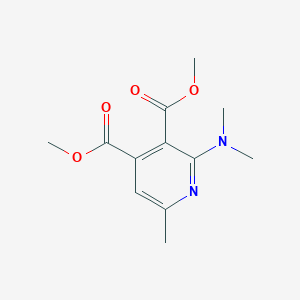
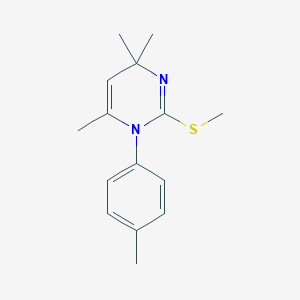
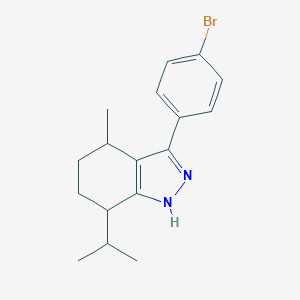
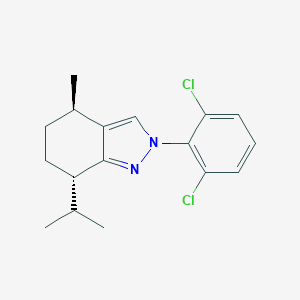
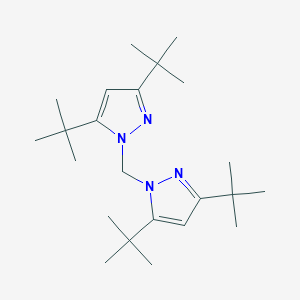
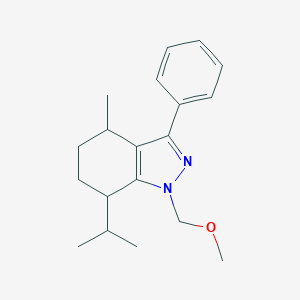
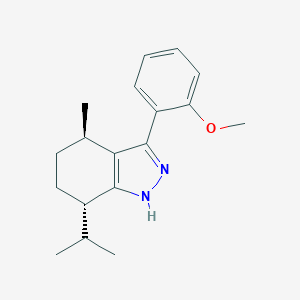
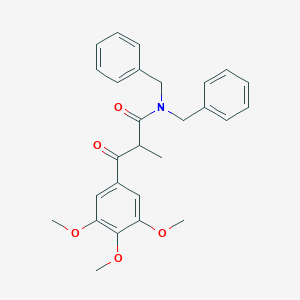
![4-methyl-N-[2-(3-methyl-5-isoxazolyl)-1-phenylethyl]aniline](/img/structure/B493775.png)

